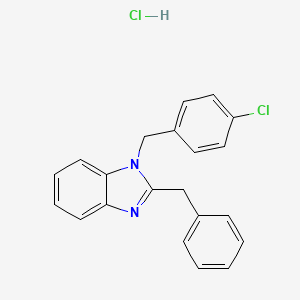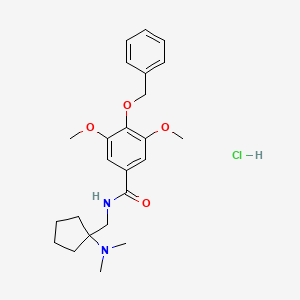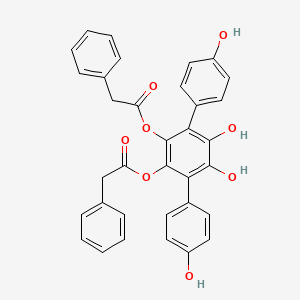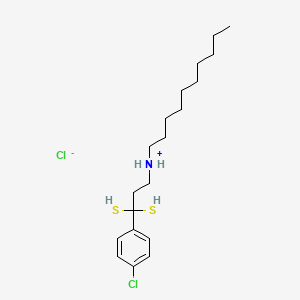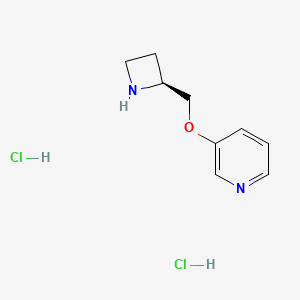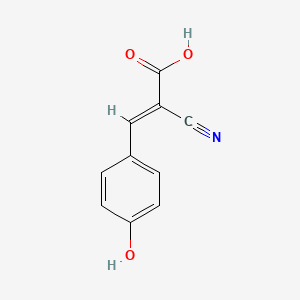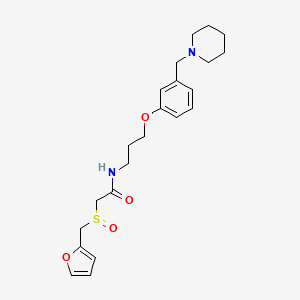
N-(3-(3-(Piperidinylmethyl)phenoxy)propyl)-2-(furfurylsulfinyl)acetamide
概要
説明
Typically, the description of a compound includes its IUPAC name, common names, and structural formula. It may also include its appearance and odor if available.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction.Molecular Structure Analysis
This involves analyzing the molecular structure of the compound. It includes understanding the bonding, functional groups, and stereochemistry of the molecule.Chemical Reactions Analysis
This involves understanding the chemical reactions that the compound can undergo. It includes understanding the reactivity of the compound and the conditions under which it reacts.Physical And Chemical Properties Analysis
This involves understanding the physical and chemical properties of the compound. It includes properties like melting point, boiling point, solubility, and stability.科学的研究の応用
Gastric Anti-Secretory and Gastroprotective Activities
This compound, a derivative of N-[3-[3-(piperidinomethyl)phenoxyl]propyl]acetamide, has shown promising results in gastric anti-secretory and gastroprotective activities. Research indicates that the furfurylsulfinyl function is essential for gastroprotection. A study by Hirakawa et al. (1998) highlighted the synthesis of various acetamide derivatives, including the furfurylsulfinyl version, which exhibited notable histamine H2 receptor antagonistic activity, a crucial factor in treating peptic ulcers.
Histamine H2 Receptor Antagonism
Continued research by Sekine et al. (1998) on N-phenoxypropylacetamide derivatives, including the N-(3-(3-(Piperidinylmethyl)phenoxy)propyl)-2-(furfurylsulfinyl)acetamide, confirmed its potent histamine H2-receptor antagonistic activity. This antagonistic action is instrumental in reducing gastric acid secretion, which is a critical factor in developing gastric ulcers.
Antiulcer Agents
Investigations into N-phenoxypropylacetamide derivatives, including N-(3-(3-(1-Piperidinylmethyl)phenoxy)propyl)-2-(2-hydroxyethylthio)acetamide, revealed both gastric acid antisecretory and cytoprotective properties. A study by Ueda et al. (1990) identified the compound as a potential antiulcer agent due to its dual action in reducing gastric acid secretion and protecting gastric mucosa.
Inhibition of Acid Secretion and Gastric Ulcer Formation
Tarutani et al. (1985) conducted studies on TZU-0460, a similar compound, which showed a substantial inhibitory effect on acid secretion and gastric ulcer formation in animal models. This research provides insight into the potential of N-(3-(3-(Piperidinylmethyl)phenoxy)propyl)-2-(furfurylsulfinyl)acetamide for similar applications.
Structural Requirements for Histamine H2-Receptor Antagonism
Research on the structural analogues of roxatidine, including 2-acetoxy-N-[3-[m-(1-piperidinylmethyl)phenoxy]propyl]acetamide, highlighted the significance of molecular structure in histamine H2-receptor antagonism. Studies by Ichikawa et al. (1997) showed that certain structural features are essential for stimulating mucin biosynthesis in the stomach, an important factor in mucosal protection.
Safety And Hazards
This involves understanding the safety and hazards associated with the compound. It includes understanding its toxicity, flammability, and environmental impact.
将来の方向性
This involves understanding the potential future applications and research directions for the compound. It includes understanding its potential uses and the current state of research on the compound.
I hope this helps! If you have any specific questions about these steps, feel free to ask! 😊
特性
IUPAC Name |
2-(furan-2-ylmethylsulfinyl)-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O4S/c25-22(18-29(26)17-21-9-5-13-28-21)23-10-6-14-27-20-8-4-7-19(15-20)16-24-11-2-1-3-12-24/h4-5,7-9,13,15H,1-3,6,10-12,14,16-18H2,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWLUMUDDKHJJPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC(=O)CS(=O)CC3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10910747 | |
| Record name | 2-[(Furan-2-yl)methanesulfinyl]-N-(3-{3-[(piperidin-1-yl)methyl]phenoxy}propyl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10910747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(furan-2-ylmethylsulfinyl)-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]acetamide | |
CAS RN |
108498-50-6 | |
| Record name | 2-[(2-Furanylmethyl)sulfinyl]-N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108498-50-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Frg 8701 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108498506 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[(Furan-2-yl)methanesulfinyl]-N-(3-{3-[(piperidin-1-yl)methyl]phenoxy}propyl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10910747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

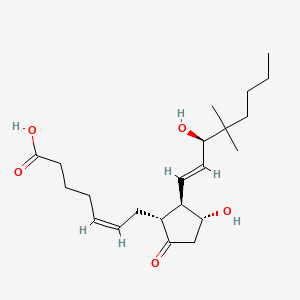
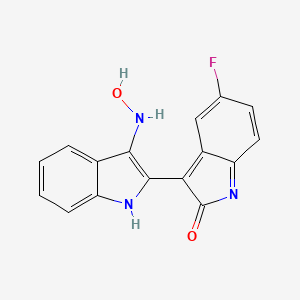
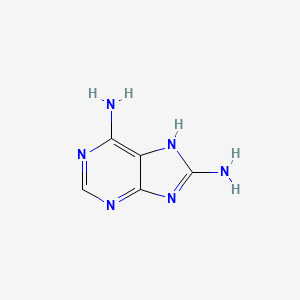
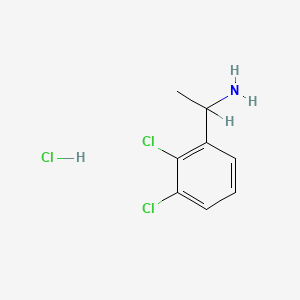
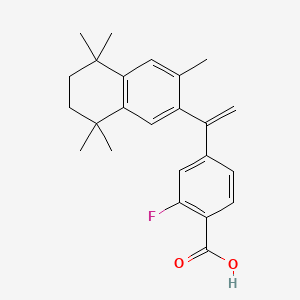
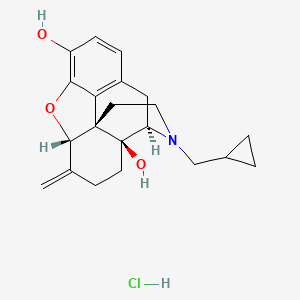
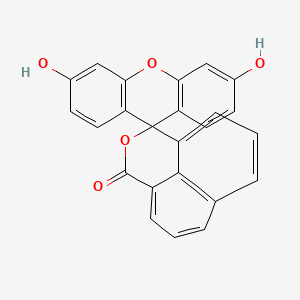
![2-[2-oxo-2-(2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1662641.png)
